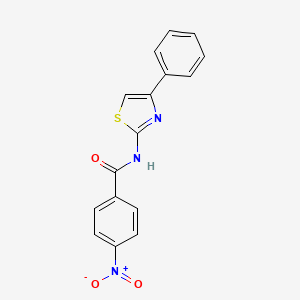

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(thiazol-2-yl)benzenesulfonamides” are hybrid antimicrobials that combine the effect of two or more agents . They represent a promising antibacterial therapeutic strategy .

Synthesis Analysis

These molecules are synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .Molecular Structure Analysis

The molecular structure of these compounds includes a thiazole and sulfonamide group, which are known for their antibacterial activity .Chemical Reactions Analysis

The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Scientific Research Applications

Antimicrobial Applications

Synthesis of Thiazole Derivatives with Antimicrobial Properties : Research has shown that derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers demonstrate significant antimicrobial activity. Some synthesized molecules in this category were found to be more potent than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Efficacy in Antimicrobial Activity of Thiazole Derivatives : Thiazole derivatives, including those similar to 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide, have been reported for their broad antimicrobial properties, including activities against various bacterial and fungal species. These derivatives are noted for their antimicrobial efficacy, especially when substituted with electron-donating groups (Chawla, 2016).

Anticancer and Antiproliferative Applications

Synthesis and Anticancer Evaluation : Some benzamide derivatives have shown potential in anticancer activities. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antiproliferative Activity of Benzamide Derivatives : Certain benzamide derivatives have shown significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines. These findings indicate the potential of these compounds as novel antiproliferative agents (Kumar et al., 2012).

Polymer Science Applications

- Synthesis in Polymer Science : The compound has relevance in the synthesis of poly(p-benzamide) and related block copolymers. Such polymers, synthesized from related benzamide compounds, have demonstrated applications in creating materials with defined molecular weights and low polydispersity, useful in advanced material science (Yokozawa et al., 2002; Yokozawa et al., 2003).

Other Applications

Use in Radioimaging : Derivatives of nitroimidazole-based thioflavin-T, including those similar to this compound, have been synthesized for potential use in radioimaging, particularly in marking tumor hypoxia in vivo. These compounds have shown promise in accumulating in hypoxic cells, providing a potential tool for medical imaging (Li et al., 2005; Chu et al., 2007).

In Vitro Antiparasitic Activity : Studies have demonstrated the efficacy of certain thiazolide compounds, related to this compound, against parasites like Neospora caninum. These findings suggest the potential use of these compounds in treating parasitic infections (Esposito et al., 2005).

Mechanism of Action

Biochemical Pathways:

Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.

Result of Action:

The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide might similarly impact cell viability, inflammation, or microbial growth.

Future Directions

properties

IUPAC Name |

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUVHOZHQEGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2811358.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-cyclopropyl-6-methylpyrimidine-4-carboxamide](/img/structure/B2811366.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)

![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)